The compound is classified under quinazoline derivatives, which are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. It has been cataloged with the Chemical Abstracts Service (CAS) number 215190-30-0 and is commercially available from various suppliers, including Chem-Impex and Sigma-Aldrich .
The synthesis of Boc-3-(2-aminoethyl)-1-carboxymethylquinazoline-2,4-dione typically involves several steps:
Key parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity. Typical solvents include dimethyl sulfoxide or acetonitrile, and reactions are often conducted under inert atmospheres to prevent degradation.
The molecular formula of Boc-3-(2-aminoethyl)-1-carboxymethylquinazoline-2,4-dione is , with a molecular weight of approximately 365.37 g/mol .
The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to confirm the arrangement of atoms and functional groups.
Boc-3-(2-aminoethyl)-1-carboxymethylquinazoline-2,4-dione can participate in several chemical reactions:
These reactions highlight the versatility of this compound in synthetic organic chemistry .
The mechanism of action for Boc-3-(2-aminoethyl)-1-carboxymethylquinazoline-2,4-dione primarily relates to its interactions with biological macromolecules:
Studies on similar compounds suggest that modifications on the quinazoline structure can significantly alter their biological activity .
Boc-3-(2-aminoethyl)-1-carboxymethylquinazoline-2,4-dione is typically described as an amorphous white powder with high purity (≥99%) .
Boc-3-(2-aminoethyl)-1-carboxymethylquinazoline-2,4-dione has several potential applications:
Boc-3-(2-aminoethyl)-1-carboxymethylquinazoline-2,4-dione (CAS: 215190-30-0) is a structurally intricate heterocyclic compound with significant utility in synthetic chemistry. Its molecular formula is $\ce{C17H21N3O6}$, corresponding to a molecular weight of 363.36 g/mol [1] [3] [4]. The compound features a quinazoline-2,4-dione core substituted at the N1 position with a carboxymethyl group ($-\ce{CH2COOH}$) and at the C3 position with a 2-aminoethyl moiety protected by a tert-butoxycarbonyl (Boc) group. This Boc protection safeguards the primary amine functionality during synthetic operations, a critical design for its role as a building block [1] [4].
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Appearance | Amorphous white powder |
Melting Point | 177–182 °C |
Purity | ≥99% (HPLC) |
Storage Conditions | 0–8°C |
Molecular Weight | 363.36 g/mol |
MDL Number | MFCD02179635 |
The Boc group enhances solubility in organic solvents, while the carboxylic acid moiety allows further derivatization via amidation or esterification. Spectroscopic characterization includes $^{1}\ce{H}$-NMR, $^{13}\ce{C}$-NMR, and mass spectrometry (HRMS), with PubChem CID 2756025 providing reference spectral data [2] [4]. Its solid-state stability and defined melting point facilitate handling in laboratory settings [1] [3].
This compound emerged in the late 1990s alongside growing interest in quinazoline diones as privileged scaffolds in drug discovery. The CAS registry (215190-30-0) dates to the late 1990s, coinciding with accelerated research into heterocyclic amino acid derivatives for targeted therapies [3]. Its design integrates two pharmacophoric elements: the quinazoline dione core (known for enzyme inhibition) and the Boc-protected aminoethyl side chain (enabling peptide coupling) [1] [5].
Quinazoline-2,4-diones were historically explored for kinase inhibition and GABA receptor modulation, but the specific introduction of the 1-carboxymethyl-3-(2-aminoethyl) substitution pattern marked a strategic advancement. This modification enabled the molecule to function as a conformationally constrained amino acid analog, bridging traditional heterocyclic chemistry and peptide-based drug design [5]. By 2000, derivatives of this scaffold were being investigated in academic and industrial settings for oncology and neuroscience applications, particularly as intermediates for synthesizing kinase inhibitors or proteolysis-targeting chimeras (PROTACs) [1] [4].
Boc-3-(2-aminoethyl)-1-carboxymethylquinazoline-2,4-dione is a versatile synthon for constructing complex heterocyclic systems and hybrid molecules. Its bifunctional reactivity—the Boc-protected amine and carboxylic acid—allows sequential or orthogonal derivatization under standard coupling conditions [1] [5].
Applications in Targeted Synthesis:
Table 2: Commercial Research-Scale Pricing
Supplier | Quantity | Price |
---|---|---|
TRC | 25 mg | $70 |
TRC | 250 mg | $315 |
Biosynth Carbosynth | 100 mg | $82 |
Biosynth Carbosynth | 1 g | $409.30 |
The compound’s utility is exemplified in regioselective syntheses, where solvent polarity directs pyrazole formation from β-enamine diketones—a methodology optimized using polar protic solvents like ethanol to achieve >99% regioselectivity [5]. Furthermore, its integration into DNA-encoded libraries leverages both structural diversity and functional group compatibility for high-throughput hit identification [1] [5].
Molecular Diagram:
O_________________________O || || | Quinazoline | - Boc ($\\ce{tBu-O-C=O}$) | -2,4-dione core | - $\\ce{CH2CH2NH}$ (Protected) | -N1-CH2-COOH | ‾‾‾‾‾‾‾‾‾‾‾‾‾‾‾‾‾‾‾‾‾‾‾‾‾‾
This structural duality underpins its broad adoption in medicinal chemistry campaigns, where it enables rapid generation of structurally diverse bioactive entities [1] [5].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7